molecular formula C24H31NO8 B1202039 Orphenadrine citrate CAS No. 4682-36-4

Orphenadrine citrate

カタログ番号 B1202039
CAS番号: 4682-36-4
分子量: 461.5 g/mol
InChIキー: MMMNTDFSPSQXJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Orphenadrine citrate involves forming a soluble red color orphenadrine citrate – eriochrom black T (EBT) ion pair complex at pH 1.40. This complex is extracted with chloroform and has shown maximum absorption at 509 nm. The procedure demonstrates a linear relationship between absorbance and concentration, indicating its quantifiable synthesis process (Omer & Ali, 2018).

Molecular Structure Analysis

The molecular structure of Orphenadrine citrate is characterized by its ability to form ion pair complexes, which are crucial for its analytical determination. This structure facilitates the formation of a colorimetric reaction used in its assay and suggests a complex molecular interaction with other compounds (Omer & Ali, 2018).

Chemical Reactions and Properties

Orphenadrine citrate's chemical properties allow it to interact with various agents, forming ion-pair complexes for spectrophotometric determination. Its ability to be extracted into chloroform from a binary synthetic mixture without interference by common co-formulated substances like paracetamol highlights its distinct chemical behavior and reactions (Omer & Ali, 2018).

Physical Properties Analysis

The physical properties of Orphenadrine citrate, including its solubility and absorption characteristics, are crucial for its formulation into pharmaceuticals. These properties are tailored through the selection of binders, diluents, and disintegrants during the tablet formulation process, affecting its disintegration and dissolution times, which are critical for its pharmacological effectiveness (Jumaa, Abdulrasool, & Al – Dujali, 2017).

Chemical Properties Analysis

The chemical properties of Orphenadrine citrate, particularly its interaction with eriochrom black T to form a measurable complex, underscore its analytical chemistry aspects. These properties facilitate its determination in pharmaceutical formulations through spectrophotometric methods, highlighting its chemical stability and reactivity under various conditions (Omer & Ali, 2018).

科学的研究の応用

1. Assay of Orphenadrine Citrate in Pharmaceuticals via Extraction-Spectrophotometric Method

  • Summary of Application: This method is used for the estimation of Orphenadrine Citrate in the presence of paracetamol in a binary synthetic mixture and in combined drugs .
  • Methods of Application: The procedure is built on the formation of a soluble red colour Orphenadrine Citrate – Eriochrome Black T (EBT) ion pair complex at pH 1.40. The produced red colour ion-pair complex was extracted with chloroform and showed maximum absorption at 509 nm .
  • Results or Outcomes: The relation was linear in the concentration range of 0.10-6.00 μg/mL with the molar absorptivity 4.4025 x104 L/mol.cm. The limit of detection and limit quantification were 0.024 μg/mL, and 0.100 μg/mL respectively .

2. Simultaneous Determination of Orphenadrine Citrate and Paracetamol in Tablets by using RP-HPLC Coupled with UV Detection

  • Summary of Application: A simple, sensitive, specific, and cost-effective method for simultaneous determination of Orphenadrine Citrate and Paracetamol was developed and validated in single dosage formulation .
  • Methods of Application: The sample solution of PA and ORC was prepared using methanol as a solvent. Separation of PA and ORC was achieved with a mobile phase consisting of 1% Triethylamine aqueous: Methanol: Acetonitrile (35:20:45 v/v) at a flow rate of 2.0 ml/min and the wavelength of 220nm .
  • Results or Outcomes: Retention times of PA and ORC were 2.265 and 3.882 minutes respectively. Absolute recovery of PA and ORC was 100.20 and 100.07 % respectively. The lower limit of quantification (LLOQ) of PA and ORC was 0.3097 and 0.1063 ppm and lower limit of detection (LLOD) of PA and ORC was 0.0153 and 0.0135 ppm respectively .

3. Determination of Orphenadrine Citrate Using Multi-Walled Carbon Nanotubes/Cu (II)-Metal Organic Framework Based Glassy Carbon Electrode

  • Summary of Application: This research proposes an unprecedented use of multi-walled carbon nanotubes (MWCNTs)/copper-based metal–organic framework (Cu-BTC MOF) composite as an ion-to-electron transducer in a potentiometric sensor for the determination of orphenadrine citrate .
  • Methods of Application: A comparative study was conducted between three proposed glassy carbon electrodes, Cu-MOF, MWCNTs, and MWCNTs/Cu-MOF composite-based sensors, where Cu-MOF, MWCNTs, and their composite were utilized as the ion-to-electron transducers .
  • Results or Outcomes: The MWCNTs/Cu-MOF composite-based sensor showed superior performance over other sensors regarding lower limit of detection (LOD), wider linearity range, and faster response .

4. Bioequivalence Study of Two Fixed-Dose Paracetamol/Orphenadrine Combination Preparations

  • Summary of Application: This study investigates the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition .
  • Methods of Application: This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence, and 2-period crossover study with a washout period of 7 days .
  • Results or Outcomes: The 90% confidence intervals for the ratio of AUC 0-t, AUC 0-∞, and C max for orphenadrine and paracetamol for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00–125.00% .

5. Determination of Orphenadrine Citrate in Human Plasma and Artificial Cerebrospinal Fluid

  • Summary of Application: This research proposes a method for the determination of orphenadrine citrate in pharmaceutical dosage form, spiked real human plasma and artificial cerebrospinal fluid (ACSF) .
  • Methods of Application: The sensors employed β-cyclodextrin as a recognition element with the aid of potassium tetrakis (4-chlorophenyl)borate (KTpCIPB) as a lipophilic ion exchanger .
  • Results or Outcomes: The sensors demonstrated a linear response within the concentration range of 10 −7 M to 10 −3 M, 10 −6 M to 10 −2 M and 10 −8 M to 10 −2 M for Cu-MOF, MWCNTs and MWCNTs/Cu-MOF composite based sensors, respectively .

6. Bioequivalence Study of Two Fixed-Dose Paracetamol/Orphenadrine Combination Preparations

  • Summary of Application: This study is conducted to investigate the relative bioavailability and bioequivalence between one fixed dose paracetamol/orphenadrine combination test preparation and one fixed dose paracetamol/orphenadrine combination reference preparation in healthy volunteers under fasted condition .
  • Methods of Application: This is a single-center, single-dose, open-label, randomized, 2-treatment, 2-sequence and 2-period crossover study with a washout period of 7 days .
  • Results or Outcomes: The 90% confidence intervals for the ratio of AUC 0-t (100.92–111.27%), AUC 0-∞ (96.94–108.08%) and C max (100.11–112.50%) for orphenadrine ( n =25); and AUC 0-t (94.29–101.83%), AUC 0-∞ (94.77–101.68%) and C max (87.12–101.20%) for paracetamol ( n =27) for test preparation over reference preparation were all within acceptable bioequivalence range of 80.00–125.00% .

Safety And Hazards

Orphenadrine Citrate may cause serious side effects. You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation .

将来の方向性

Orphenadrine Citrate is usually taken two times per day, once in the morning and once in the evening . It may be habit-forming and should not be shared with another person, especially someone with a history of drug abuse or addiction . It is not approved for use by anyone younger than 18 years old .

特性

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMNTDFSPSQXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

83-98-7 (Parent)
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044678
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532864
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Orphenadrine citrate

CAS RN

4682-36-4, 4724-58-7
Record name Orphenadrine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4682-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, N,N-dimethyl-2-[(2-methylphenyl)phenylmethoxy]-, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4724-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Orphenadrine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Orphenadrine citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Orphenadrine dihydrogen citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORPHENADRINE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0A40N8I4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orphenadrine citrate
Reactant of Route 2
Orphenadrine citrate
Reactant of Route 3
Orphenadrine citrate
Reactant of Route 4
Reactant of Route 4
Orphenadrine citrate
Reactant of Route 5
Orphenadrine citrate
Reactant of Route 6
Orphenadrine citrate

Citations

For This Compound
1,210
Citations
SA Shama - Journal of pharmaceutical and biomedical analysis, 2002 - Elsevier
A simple and rapid spectrophotometric methods have been estimated for the microdetermination of phenylephrine HCl (I) and orphenadrine citrate (II). The proposed methods are …
Number of citations: 75 www.sciencedirect.com
AKF Jumaa, AA Abdulrasool - Iraqi Journal of Pharmaceutical Sciences (P …, 2006 - iasj.net
… Also Orphenadrine citrate is found in combination such as ; … Orphenadrine citrate 25 mg , aspirin 385 mg and caffeine 30 mg ; and Myogesic ® which contains Orphenadrine citrate …
Number of citations: 1 www.iasj.net
S Hunskaar, OG Berge, K Hole - European journal of pharmacology, 1985 - Elsevier
… ceptive effect of orphenadrine citrate in mice. However, antinociception was only present in two of the tests performed. In the formalin test, orphenadrine citrate induced a significant …
Number of citations: 36 www.sciencedirect.com
L Steyn - South African Family Practice, 2019 - journals.co.za
The term “skeletal muscle relaxants” represents a broad group of drugs that are structurally and pharmacologically diverse. Skeletal muscle relaxants are used to treat both spasticity …
Number of citations: 2 journals.co.za
EYZ Frag, TA Ali, GG Mohamed, YHH Awad - Int. J. Electrochem. Sci, 2012 - Citeseer
Three types of ion-selective electrodes (carbon paste, PVC membrane and screen printed electrodes) have been proposed for determining orphenadrine citrate (OphC) in pure solution …
Number of citations: 73 citeseerx.ist.psu.edu
L Steyn - SA Pharmaceutical Journal, 2019 - journals.co.za
The term “skeletal muscle relaxants” represents a broad group of drugs that are structurally and pharmacologically diverse. Skeletal muscle relaxants are used to treat both spasticity …
Number of citations: 4 journals.co.za
M Kaur, JP Jasinski, AC Keeley… - … Section E: Structure …, 2013 - scripts.iucr.org
… Orphenadrine citrate is a skeletal muscle relaxant. It acts in the central nervous system to produce its muscle relaxant effects. The orphenadrine salt used for Parkinsonism is the …
Number of citations: 2 scripts.iucr.org
D Srikantha, RRR Raju - Int J Pharm Biol Sci, 2014 - ijpbs.com
… for the determination of orphenadrine citrate in tablet dosage … The measured retention time of orphenadrine citrate is 5.35 … determination of orphenadrine citrate in tablet dosage forms. …
Number of citations: 3 www.ijpbs.com
MS Arayne, N Sultana… - Journal of the Chinese …, 2009 - Wiley Online Library
… of paracetamol and orphenadrine citrate in pharmaceutical … ng/mL for orphenadrine citrate serum concentrations with a … The recovery of paracetamol and orphenadrine citrate was > …
Number of citations: 36 onlinelibrary.wiley.com
CM Rizzatti-Barbosa, DA Martinelli, GMB Ambrosano… - CRANIO®, 2003 - Taylor & Francis
… The program of therapeutic association consisted of the following: five mg/day of benzodiazepine, 35mg/4hour intervals of orphenadrine citrate, and an occlusal splint with full arch …
Number of citations: 28 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。